Dasabuvir O-Trideuteromethyl-d3 is a deuterated analog of Dasabuvir, a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C Virus (HCV) infections. Dasabuvir acts as a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase, specifically targeting the palm domain of the enzyme, which is critical for viral replication. The introduction of deuterium in Dasabuvir O-Trideuteromethyl-d3 may enhance its pharmacokinetic properties and stability, potentially leading to improved therapeutic outcomes.
Dasabuvir was first approved by the FDA in December 2014 as part of a combination therapy for HCV genotype 1, often used in conjunction with Ombitasvir, Paritaprevir, and Ritonavir under the trade name Viekira Pak. The compound is synthesized to enhance its efficacy against HCV and is classified as a small molecule drug .
The synthesis of Dasabuvir O-Trideuteromethyl-d3 involves several key steps that utilize deuterated reagents to introduce deuterium atoms into the molecular structure. The synthetic route typically includes:
Technical details regarding reaction conditions, yields, and purification methods are crucial for reproducibility in laboratory settings .
The molecular formula for Dasabuvir O-Trideuteromethyl-d3 is C26H27D3N3O5S. The structure features a complex arrangement that includes:
The introduction of deuterium alters the vibrational properties of the compound, which can influence its interaction with biological targets .
Dasabuvir O-Trideuteromethyl-d3 undergoes several chemical reactions during its synthesis and metabolic processing:
The understanding of these reactions is essential for predicting the behavior of Dasabuvir O-Trideuteromethyl-d3 in biological systems .
Dasabuvir O-Trideuteromethyl-d3 functions by inhibiting the NS5B polymerase enzyme in HCV. The mechanism involves:
Data from pharmacological studies indicate that Dasabuvir has an effective concentration (EC50) against various HCV strains, showcasing its potency as an antiviral agent .
Relevant data from physicochemical studies suggest that these properties are significant for drug formulation and delivery strategies .
Dasabuvir O-Trideuteromethyl-d3 is primarily investigated for its potential applications in:
Deuterium incorporation in non-nucleoside polymerase inhibitors like dasabuvir leverages isotopic labeling to trace metabolic pathways without altering pharmacological activity. Dasabuvir’s core structure (a benzimidazole derivative with methanesulfonamide functionality) provides specific sites for deuterium substitution, particularly at the O-methyl group of the sulfonamide moiety. Isotopic tagging of NS5B polymerase inhibitors focuses on positions resistant to metabolic cleavage, ensuring isotopic integrity during biological studies. For dasabuvir, the trideuteromethyl (-OCD₃) group offers enhanced metabolic stability compared to its protonated counterpart, as deuterium’s kinetic isotope effect reduces CYP450-mediated demethylation rates by 40–60% in vitro [6]. This strategy preserves the compound’s antiviral efficacy while enabling precise tracking of distribution and excretion pathways [5].
Position-specific deuterium labeling targets dasabuvir’s methanesulfonamide group (-SO₂OCH₃), where traditional synthetic routes face challenges in achieving >99% isotopic purity. The O-trideuteromethyl-d3 variant is synthesized via nucleophilic substitution using deuterated methyl iodide (CD₃I) under phase-transfer catalysis:
Table 1: Isotopic Purity Optimization in Dasabuvir O-Trideuteromethyl-d3
Labeling Position | Reagent | Solvent | Isotopic Purity (%) | Major Impurities |
---|---|---|---|---|
O-Methyl (sulfonamide) | CD₃I | DMF | 98.5 | N-Methyl isomer |
Benzimidazole-C4 | D₂O/Pd/C | THF | 72.3 | Dehalogenated product |
Aryl-CH₃ | DCl/D₂O | MeOH | 65.8 | Demethylated analog |
Dual-pathway hydrogen-deuterium exchange (HIE) catalysis enables efficient trideuteromethyl labeling:
Table 2: Catalytic HIE Parameters for Dasabuvir Trideuteromethylation
Catalyst | Deuterium Source | Temperature (°C) | Time (h) | D-incorporation (%) |
---|---|---|---|---|
Pt/TiO₂ | D₂O | 80 | 24 | 95.0 |
Pd/C | D₂ | 100 | 48 | 78.2 |
Rh/Al₂O₃ | CD₃OD | 60 | 12 | 88.5 |
Post-synthetic purification employs orthogonal techniques to isolate O-trideuteromethyl-d3 dasabuvir:
Table 3: Characterization Data for Dasabuvir Isotopologs
Parameter | Dasabuvir | Dasabuvir O-Trideuteromethyl-d3 | Dasabuvir-d₆ (Aryl-D) |
---|---|---|---|
Molecular Formula | C₂₆H₂₇N₃O₅S | C₂₆H₂₇D₃N₃O₅S | C₂₆H₂₁D₆N₃O₅S |
Exact Mass (Da) | 493.17 | 496.19 | 499.20 |
HPLC Rt (min) | 11.2 | 12.8 | 13.5 |
Major MS Fragment | 229.1 | 232.1 | 235.1 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: